molecular formula C10H11N3O B13821641 Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-

Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-

Cat. No.: B13821641
M. Wt: 189.21 g/mol
InChI Key: HBRJQEOSLYMRTN-UHFFFAOYSA-N
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Description

Benzimidazole-Acetamide Hybrids in Contemporary Medicinal Chemistry

Benzimidazole-acetamide hybrids represent a structurally versatile class of compounds with demonstrated efficacy in modulating neurodegenerative pathways. The benzimidazole core provides a rigid aromatic system that facilitates π-π stacking interactions with biological targets, while the acetamide side chain introduces hydrogen-bonding capabilities essential for receptor recognition.

Structural Determinants of Bioactivity
The neuroprotective effects of these hybrids arise from their dual capacity to scavenge reactive oxygen species and suppress proinflammatory cytokines. For example, derivatives such as 2-(4-methoxyanilino)-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide (compound 3a) reduce ethanol-induced hippocampal neurodegeneration by 58% through simultaneous inhibition of nuclear factor κB (NF-κB) and cyclooxygenase-2 (COX-2). Key structural features contributing to this activity include:

Structural Feature Pharmacological Impact
4-Methylbenzenesulfonyl group Enhances blood-brain barrier permeability by 2.3-fold compared to non-sulfonylated analogs
Methoxy substituent at C4' Increases antioxidant capacity (EC~50~ = 12.7 μM against DPPH radicals)
Acetamide linker Enables hydrogen bonding with IκB kinase β (binding energy: -9.2 kcal/mol)

Synthetic routes to these compounds typically involve three stages: (1) protection of 2-aminobenzimidazole using para-toluenesulfonyl chloride, (2) chloroacetylation at the N1 position, and (3) nucleophilic substitution with primary amines. Nuclear magnetic resonance (NMR) analysis confirms successful synthesis, with characteristic shifts at δ 2.32 ppm (methyl singlet) and δ 169.3 ppm (amide carbonyl).

Rationale for Structural Modifications in 4-Methylbenzimidazole Derivatives

The introduction of methyl groups at the N1 position of benzimidazole derivatives addresses critical challenges in central nervous system drug development. Methyl substitution confers three principal advantages:

  • Metabolic Stability : The 4-methyl group reduces first-pass metabolism by cytochrome P450 3A4, increasing plasma half-life from 2.1 to 4.7 hours in murine models.
  • Receptor Selectivity : Molecular dynamics simulations show that methylated derivatives exhibit 34% stronger van der Waals interactions with the COX-2 active site compared to unmethylated analogs.
  • Crystal Packing Optimization : X-ray diffraction data reveal that methyl groups induce a 7.5° torsion angle in the benzimidazole ring, improving solubility in polar solvents (logP = 1.9 vs. 2.4 for parent compounds).

Synthetic Modifications and Activity Trends
Recent structure-activity relationship (SAR) studies demonstrate that electron-donating groups at the 4-position enhance anti-inflammatory potency:

Substituent at C4 TNF-α Inhibition (%) NF-κB Binding Affinity (K~d~, nM)
Methyl 82 ± 3.1 14.2
Methoxy 79 ± 2.8 16.7
Hydrogen 65 ± 4.2 22.9

Data adapted from in vitro assays using lipopolysaccharide-stimulated microglia. The methyl group's hydrophobic surface area (95 Ų) promotes optimal fit within the NF-κB p65 subunit's binding pocket, as confirmed by docking scores ≤-8.4 kcal/mol.

Properties

IUPAC Name

N-(4-methyl-1H-benzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-4-3-5-8-9(6)13-10(12-8)11-7(2)14/h3-5H,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRJQEOSLYMRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of Acetamide, N-(4-methyl-1H-benzo[D]imidazol-2-yl)- generally follows these steps:

  • Step 1: Synthesis of 4-methyl-1H-benzo[D]imidazole core
    This involves cyclization of o-phenylenediamine derivatives with suitable carboxylic acids or their derivatives under acidic or dehydrating conditions.

  • Step 2: Introduction of the acetamide group at the 2-position
    The 2-position of benzimidazole is functionalized by reaction with acylating agents such as acetyl chloride, acetic anhydride, or via coupling with acetic acid derivatives using coupling reagents or amidation protocols.

  • Step 3: Purification and isolation
    The crude product is purified by recrystallization or chromatographic techniques to obtain the pure acetamide derivative.

Specific Synthetic Procedures from Literature

While direct literature on Acetamide, N-(4-methyl-1H-benzo[D]imidazol-2-yl)- is limited, closely related benzimidazole amides and their preparation provide a framework:

  • Amidation via Nucleophilic Substitution
    The benzimidazole nitrogen at position 2 can be nucleophilically substituted with an acetamide moiety by reacting the corresponding benzimidazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine or pyridine. This reaction proceeds under mild heating (40–80°C) in solvents like dichloromethane or acetonitrile.

  • Coupling Reactions Using Carbodiimide Reagents
    Activation of acetic acid with carbodiimides (e.g., dicyclohexylcarbodiimide) followed by reaction with the benzimidazole amine can yield the acetamide. This method allows for mild conditions and good yields.

  • Oxidation and Functional Group Modification
    In some cases, the benzimidazole ring or side chains are first modified by oxidation or substitution before amidation to improve yield and selectivity.

Process Optimization and Scale-up Considerations

  • Solvent Choice
    Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile are preferred for amidation due to their ability to dissolve both reactants and reagents effectively.

  • Temperature Control
    Maintaining reaction temperature between 25°C and 80°C optimizes the reaction rate while minimizing side reactions.

  • Purification
    Recrystallization from ethanol or methanol is common, with chromatographic purification used for higher purity demands.

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Benzimidazole core synthesis o-Phenylenediamine + carboxylic acid Acidic medium (HCl) 100–150 Cyclization under reflux
Acetamide group introduction Acetic anhydride or acetyl chloride + base Dichloromethane, Acetonitrile 40–80 Amidation via nucleophilic substitution
Carbodiimide coupling Acetic acid + DCC + benzimidazole amine DMF, DMSO Room temp to 50 Mild conditions, good selectivity
Purification Recrystallization or chromatography Ethanol, Methanol Ambient Achieves high purity (>95% HPLC purity)

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    4-methyl-1H-benzo[d]imidazole: A closely related compound with similar properties.

    Acetamide derivatives: Compounds with similar structural features and applications.

Uniqueness

Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

Acetamide, N-(4-methyl-1H-benzo[D]imidazol-2-YL)- is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety, which is known for its significant pharmacological properties. The synthesis of benzimidazole derivatives often involves methods such as condensation reactions and cyclization processes, which yield compounds with varying biological activities.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, a series of compounds derived from benzimidazole were tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N1Staphylococcus aureus1.27 µM
N8Escherichia coli1.43 µM
N22Klebsiella pneumoniae2.60 µM
N23Candida albicans2.65 µM

These findings suggest that compounds like N-(4-methyl-1H-benzo[D]imidazol-2-YL)- could be effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been extensively studied. For example, compounds with the benzimidazole nucleus have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Drug 1MCF-7 (breast cancer)25.72 ± 3.95
Drug 2U87 (glioblastoma)45.2 ± 13.0

These studies indicate that the presence of specific substituents on the benzimidazole core can enhance cytotoxicity against cancer cells, making these compounds valuable candidates for further development in cancer therapy .

The biological activity of Acetamide, N-(4-methyl-1H-benzo[D]imidazol-2-YL)- can be attributed to its ability to interact with various biological targets. For instance, some derivatives have demonstrated inhibition of cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression:

Target EnzymeIC50 (µM)
COX-10.31
COX-23.11

This suggests a dual role in both anti-inflammatory and anticancer pathways .

Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a new benzimidazole derivative against Pseudomonas aeruginosa, showing an MIC value significantly lower than existing treatments.
  • Case Study on Cancer Cell Lines : Research involving the treatment of HCT116 colon cancer cells demonstrated that certain derivatives had IC50 values lower than standard chemotherapy agents, indicating their potential as alternative therapeutic agents.

Q & A

Q. What are the common synthetic methodologies for N-(4-methyl-1H-benzo[<i>d</i>]imidazol-2-yl)acetamide derivatives?

Methodological Answer: The synthesis typically involves coupling benzoimidazole precursors with acetamide derivatives via condensation or nucleophilic substitution. For example:

  • Claisen-Schmidt Condensation : Reacting 2-(1H-benzo[<i>d</i>]imidazol-2-ylthio)-N-(4-acetylphenyl)acetamide with indole-3-carboxaldehydes in ethanol under reflux with piperidine, followed by purification using ice-cold water and ethanol .
  • One-Pot Synthesis : Using CBr4 as a catalyst to promote cyclization between o-phenylenediamine derivatives and acetamide intermediates, achieving yields up to 72% .
  • Copper-Catalyzed Reactions : Tri-component coupling of 1H-benzo[<i>d</i>]imidazol-2-amine, sulfonyl azides, and terminal alkynes to form N-sulfonylacetamidines .

Key Characterization Tools : IR (e.g., carbonyl peaks at 1663–1685 cm<sup>-1</sup>), <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic protons at δ 7.4–8.5 ppm), and mass spectrometry (e.g., [M]<sup>+</sup> ions) .

Q. How are spectroscopic techniques utilized to validate the structure and purity of these derivatives?

Methodological Answer:

  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1670 cm<sup>-1</sup>, N-H stretches at 3300–3400 cm<sup>-1</sup>) .
  • NMR Analysis :
    • <sup>1</sup>H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
    • <sup>13</sup>C NMR resolves carbonyl carbons (δ ~170 ppm) and benzoimidazole ring carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., m/z 554 [M]<sup>+</sup> for C33H26N6OS) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., C: 71.46% calc. vs. 71.43% obs.) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-(4-methyl-1H-benzo[<i>d</i>]imidazol-2-yl)acetamide derivatives?

Methodological Answer:

  • Solvent Selection : Ethanol is preferred for Claisen-Schmidt condensations due to its polarity and boiling point, which facilitate reflux . Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions .
  • Catalyst Screening : CBr4 improves cyclization efficiency in one-pot syntheses, while CuI enables regioselective triazole formation in click chemistry .
  • Temperature Control : Reflux (70–80°C) ensures sufficient energy for imine formation, while room-temperature reactions are viable for copper-catalyzed couplings .
  • Purification Strategies : Ethanol recrystallization removes unreacted starting materials, while column chromatography resolves regioisomers .

Q. What computational approaches predict the biological activity of these derivatives?

Methodological Answer:

  • Molecular Docking : Compounds like 9c and 9g (from ) are docked into target proteins (e.g., enzymes or receptors) using software like AutoDock. Binding poses (e.g., hydrogen bonds with active-site residues) correlate with inhibitory activity .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models link substituent effects (e.g., electron-withdrawing groups on thiazole rings) to antimicrobial or anticancer potency .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or stability trends .

Q. How can contradictory data in spectral or biological assays be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate syntheses under identical conditions to rule out procedural errors .
  • Advanced Spectroscopic Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous proton/carbon assignments .
  • Biological Assay Controls : Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines or enzymatic assays .
  • Meta-Analysis : Compare data across studies (e.g., conflicting melting points may arise from polymorphic forms or impurities) .

Q. What strategies are employed to study structure-activity relationships (SAR) in these derivatives?

Methodological Answer:

  • Functional Group Variation : Introduce substituents (e.g., halogens, methoxy groups) on the benzoimidazole or acetamide moieties to assess electronic effects .
  • Bioisosteric Replacement : Replace thiazole rings with triazoles or oxadiazoles to evaluate steric and electronic impacts .
  • Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen bond donors at C2 of benzoimidazole) through docking and mutagenesis studies .

Q. How are stability and degradation profiles assessed for these compounds?

Methodological Answer:

  • Forced Degradation Studies : Expose compounds to heat, light, or acidic/basic conditions, then monitor degradation via HPLC or TLC .
  • Accelerated Stability Testing : Store derivatives at 40°C/75% RH for 1–3 months and analyze purity changes .
  • Mass Spectrometric Profiling : Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) using LC-MS .

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